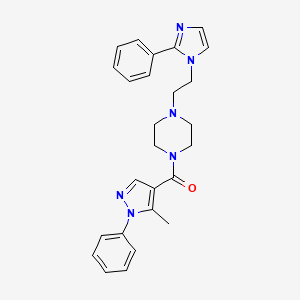

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a pyrazole ring and an imidazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms and the imidazole ring is also a five-membered ring but with three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole and imidazole rings are likely to contribute to the rigidity of the molecule, while the piperazine ring could introduce some flexibility .Chemical Reactions Analysis

The compound, due to the presence of reactive sites in the pyrazole and imidazole rings, could undergo a variety of chemical reactions. For instance, it could react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone and its derivatives have shown significant potential in antibacterial and antifungal applications. Research has highlighted the synthesis of various derivatives and their efficacy against a range of bacterial and fungal species. These compounds demonstrate good activity, often comparable to standard drugs in the field (Sanjeeva et al., 2022), (Rajkumar et al., 2014), (Kumar et al., 2012).

Synthesis and Structural Analysis

Significant research has been dedicated to the synthesis and structural characterization of these compounds. Studies using methods like X-ray diffraction and NMR spectroscopy have provided detailed insights into their molecular structures, crucial for understanding their biological activity and potential applications (Cao et al., 2010), (Lv et al., 2013).

Potential in Herbicide and Insecticide Development

Some derivatives of this compound have shown favorable herbicidal and insecticidal activities, making them candidates for agricultural applications. This opens up a potential avenue for developing more effective and possibly safer agricultural chemicals (Wang et al., 2015).

Anticancer Properties

Certain derivatives of this chemical structure have been evaluated for their anticancer properties. Studies have synthesized and tested various derivatives, indicating the potential of these compounds in the development of new anticancer agents (Sonar et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that many compounds containingindole and imidazole moieties have a broad range of biological properties . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities . Similarly, imidazole derivatives have demonstrated antibacterial, antimycobacterial, and anti-inflammatory effects .

Biochemical Pathways

For example, indole derivatives have been found to affect pathways related to antiviral, anti-inflammatory, and anticancer activities . Imidazole derivatives, on the other hand, have been found to influence pathways related to antibacterial, antimycobacterial, and anti-inflammatory activities .

Pharmacokinetics

It is known that compounds with similar structures, such as indole and imidazole derivatives, are highly soluble in water and other polar solvents . This suggests that they may have good bioavailability.

Result of Action

For example, some indole derivatives have shown inhibitory activity against influenza A . Similarly, some imidazole derivatives have shown good scavenging potential compared to ascorbic acid .

Eigenschaften

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O/c1-21-24(20-28-32(21)23-10-6-3-7-11-23)26(33)31-18-15-29(16-19-31)14-17-30-13-12-27-25(30)22-8-4-2-5-9-22/h2-13,20H,14-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMATUSDNXDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)

![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)